molecular formula C18H17FN4 B2419457 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline CAS No. 339105-07-6

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2419457
CAS No.: 339105-07-6
M. Wt: 308.36
InChI Key: VXVGANJCDDDWQK-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of piperazines and quinoxalines. It is known for its unique structural features, which include a fluorophenyl group attached to a piperazine ring, which is further connected to a quinoxaline moiety.

Preparation Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 2-fluoroaniline with piperazine, followed by the cyclization with a suitable quinoxaline precursor. One efficient method for synthesizing quinoxaline derivatives involves the use of titanium silicate-1 as a catalyst. This reaction is carried out in methanol at room temperature, providing excellent yields and scalability . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application. In antifungal activity, for example, the compound may disrupt the integrity of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds, such as:

    2-[4-(2-Chlorophenyl)-1-piperazinyl]quinoxaline: Similar structure but with a chlorine atom instead of fluorine.

    2-[4-(2-Methylphenyl)-1-piperazinyl]quinoxaline: Contains a methyl group instead of fluorine.

    2-[4-(2-Bromophenyl)-1-piperazinyl]quinoxaline: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4/c19-14-5-1-4-8-17(14)22-9-11-23(12-10-22)18-13-20-15-6-2-3-7-16(15)21-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGANJCDDDWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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